molecular formula C7H12Cl3NO2 B12675719 N-(1-Butoxy-2,2,2-trichloroethyl)formamide CAS No. 51360-67-9

N-(1-Butoxy-2,2,2-trichloroethyl)formamide

Cat. No.: B12675719
CAS No.: 51360-67-9
M. Wt: 248.5 g/mol
InChI Key: ZRCFMHJQZMGRQG-UHFFFAOYSA-N
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Description

N-(1-Butoxy-2,2,2-trichloroethyl)formamide is a chemical compound with the molecular formula C7H12Cl3NO2 It is known for its unique structure, which includes a butoxy group and a trichloroethyl group attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Butoxy-2,2,2-trichloroethyl)formamide typically involves the reaction of 1-butoxy-2,2,2-trichloroethanol with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Butoxy-2,2,2-trichloroethyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated or dechlorinated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the trichloroethyl group.

Scientific Research Applications

N-(1-Butoxy-2,2,2-trichloroethyl)formamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-Butoxy-2,2,2-trichloroethyl)formamide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Butoxy-2,2,2-trichloroethyl)carbamate
  • N-(1-Isobutoxy-2,2,2-trichloroethyl)formamide
  • N-(1-Methoxy-2,2,2-trichloroethyl)formamide

Uniqueness

N-(1-Butoxy-2,2,2-trichloroethyl)formamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity

Properties

CAS No.

51360-67-9

Molecular Formula

C7H12Cl3NO2

Molecular Weight

248.5 g/mol

IUPAC Name

N-(1-butoxy-2,2,2-trichloroethyl)formamide

InChI

InChI=1S/C7H12Cl3NO2/c1-2-3-4-13-6(11-5-12)7(8,9)10/h5-6H,2-4H2,1H3,(H,11,12)

InChI Key

ZRCFMHJQZMGRQG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C(Cl)(Cl)Cl)NC=O

Origin of Product

United States

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